molecular formula C24H34N2O2 B2942401 N-[3-(2-phenylmorpholin-4-yl)propyl]adamantane-1-carboxamide CAS No. 953970-25-7

N-[3-(2-phenylmorpholin-4-yl)propyl]adamantane-1-carboxamide

Cat. No.: B2942401
CAS No.: 953970-25-7
M. Wt: 382.548
InChI Key: CFRYKCIYIFSPJA-UHFFFAOYSA-N
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Description

N-[3-(2-phenylmorpholin-4-yl)propyl]adamantane-1-carboxamide is a complex organic compound that features a morpholine ring attached to a phenyl group, a propyl chain, and an adamantane carboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(2-phenylmorpholin-4-yl)propyl]adamantane-1-carboxamide typically involves multiple steps:

    Formation of the Morpholine Ring: The initial step involves the synthesis of the morpholine ring, which is achieved through the reaction of diethanolamine with a suitable phenyl derivative.

    Attachment of the Propyl Chain: The next step involves the alkylation of the morpholine ring with a propyl halide to form the N-[3-(2-phenylmorpholin-4-yl)propyl]amine intermediate.

    Formation of the Adamantane Carboxamide: The final step involves the reaction of the intermediate with adamantane-1-carboxylic acid chloride under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including the use of high-pressure reactors and continuous flow systems.

Chemical Reactions Analysis

Types of Reactions

N-[3-(2-phenylmorpholin-4-yl)propyl]adamantane-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholine ring and the phenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-[3-(2-phenylmorpholin-4-yl)propyl]adamantane-1-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of N-[3-(2-phenylmorpholin-4-yl)propyl]adamantane-1-carboxamide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-[3-(2-phenyl-4-morpholinyl)propyl]-4-propylbenzenesulfonamide
  • [3-(2-phenylmorpholin-4-yl)propyl]amine

Uniqueness

N-[3-(2-phenylmorpholin-4-yl)propyl]adamantane-1-carboxamide stands out due to its adamantane moiety, which imparts unique steric and electronic properties. This makes it particularly useful in applications where rigidity and stability are crucial.

Properties

IUPAC Name

N-[3-(2-phenylmorpholin-4-yl)propyl]adamantane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H34N2O2/c27-23(24-14-18-11-19(15-24)13-20(12-18)16-24)25-7-4-8-26-9-10-28-22(17-26)21-5-2-1-3-6-21/h1-3,5-6,18-20,22H,4,7-17H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFRYKCIYIFSPJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1CCCNC(=O)C23CC4CC(C2)CC(C4)C3)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H34N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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